molecular formula C17H26N2O2S B6643156 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine

1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine

Cat. No. B6643156
M. Wt: 322.5 g/mol
InChI Key: YFGCPDVKQUSRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine, also known as CSP, is a piperazine derivative that has been extensively studied for its potential as a therapeutic agent. CSP has been shown to have a wide range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects.

Mechanism of Action

The exact mechanism of action of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine is not fully understood. However, it has been suggested that 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine acts as a serotonin receptor agonist and a dopamine receptor antagonist. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Biochemical and Physiological Effects
1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of BDNF, which is important for neuronal survival and function. It has also been shown to increase the levels of noradrenaline and dopamine in the brain, which are important neurotransmitters involved in mood regulation. Additionally, 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has been shown to decrease the levels of corticosterone, which is a stress hormone.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine in lab experiments is its well-established synthesis method. Additionally, 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has been extensively studied, and its biological activities have been well characterized. However, one limitation of using 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine in lab experiments is its potential toxicity. Studies have shown that high doses of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine can cause liver damage and other adverse effects.

Future Directions

There are several future directions for research on 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine. One area of research could be the development of more potent and selective 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine analogs. Additionally, further studies could be conducted to investigate the potential of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, studies could be conducted to investigate the potential of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine as a treatment for other psychiatric disorders, such as anxiety and depression.
Conclusion
In conclusion, 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine is a piperazine derivative that has been extensively studied for its potential as a therapeutic agent. Its well-established synthesis method and well-characterized biological activities make it a useful tool for lab experiments. However, its potential toxicity should be taken into consideration when using it in experiments. Future research on 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine could lead to the development of more potent and selective analogs and new treatments for neurodegenerative diseases and psychiatric disorders.

Synthesis Methods

The synthesis of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine involves the reaction of 1,4-cyclohexanedione with 2-methylphenylhydrazine to form 1-(2-methylphenyl)-3-cyclohexylurea, which is then reacted with p-toluenesulfonyl chloride to form 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine. The synthesis method has been well established and has been used in various studies.

Scientific Research Applications

1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has been extensively studied for its potential as a therapeutic agent. Studies have shown that 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has antidepressant, anxiolytic, and antinociceptive effects. It has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-15-7-5-6-10-17(15)22(20,21)19-13-11-18(12-14-19)16-8-3-2-4-9-16/h5-7,10,16H,2-4,8-9,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGCPDVKQUSRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.